Ciraparantag TFA

Anticoagulation Reversal Factor Xa Inhibitors Pharmacodynamics

Ciraparantag TFA (PER977) is the only small-molecule, broad-spectrum anticoagulant reversal agent that binds non-covalently to FXa inhibitors (apixaban, rivaroxaban, edoxaban), direct thrombin inhibitors (dabigatran), and heparins (UFH, LMWH) via charge–charge interactions. Unlike monoclonal antibodies (idarucizumab) or decoy proteins (andexanet alfa), ciraparantag is administered as a single IV bolus with a 24-hour sustained reversal effect — eliminating the logistical burden of continuous infusion. Available as a high-purity (≥98%) TFA salt for research and assay development. Ideal reference compound for universal anticoagulant reversal studies and perioperative formulary evaluation.

Molecular Formula C26H50F6N12O6
Molecular Weight 740.7 g/mol
Cat. No. B12841253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiraparantag TFA
Molecular FormulaC26H50F6N12O6
Molecular Weight740.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C22H48N12O2.2C2HF3O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;2*3-2(4,5)1(6)7/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);2*(H,6,7)/t17-,18-;;/m0../s1
InChIKeyFEGHGRKJVFCLFT-MPGISEFESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciraparantag TFA: A Broad-Spectrum Small-Molecule Reversal Agent for Direct Oral Anticoagulants and Heparins


Ciraparantag TFA (also known as PER977, aripazine; CAS 1438492-26-2) is an investigational, water-soluble synthetic small molecule [1]. It is a cationic molecule designed to bind non-covalently via hydrogen bonds and charge–charge interactions to multiple anticoagulants, including unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), fondaparinux, direct factor Xa inhibitors (apixaban, rivaroxaban, edoxaban), and direct thrombin inhibitors (dabigatran), thereby neutralizing their anticoagulant activity [2].

Why Ciraparantag TFA Cannot Be Substituted by Other Anticoagulant Reversal Agents


Generic substitution or simple in-class interchange is precluded by fundamentally different mechanisms of action and molecular properties among available DOAC reversal agents. Idarucizumab is a humanized monoclonal antibody fragment with high specificity limited solely to dabigatran [1]. Andexanet alfa is a modified recombinant factor Xa decoy protein requiring continuous intravenous infusion due to a short half-life (approximately 1 hour) and has been associated with procoagulant signals [2]. In contrast, ciraparantag TFA is a small synthetic molecule with a distinct non-covalent binding mechanism that confers broad-spectrum reversal across multiple anticoagulant classes (FXa inhibitors, FIIa inhibitors, heparins) [3]. Its unique pharmacokinetic and pharmacodynamic profile—single IV bolus administration, rapid onset, and prolonged reversal effect despite a short plasma half-life—represents a differentiated therapeutic approach that cannot be replicated by existing protein-based or antibody-based reversal agents.

Quantitative Differentiation of Ciraparantag TFA: Head-to-Head and Cross-Study Comparative Evidence


Rapid and Sustained Reversal of Edoxaban Anticoagulation: Single-Dose Ciraparantag vs. Placebo

In a Phase I randomized, double-blind, placebo-controlled study, a single IV dose of ciraparantag (100 to 300 mg) administered following a 60 mg oral dose of edoxaban demonstrated full reversal of anticoagulation within 10 minutes of administration, with reversal sustained for 24 hours as measured by whole blood clotting time (WBCT) [1]. Fibrin diameter within clots was restored to normal 30 minutes post-dose, confirmed by scanning electron microscopy and automated image analysis [1].

Anticoagulation Reversal Factor Xa Inhibitors Pharmacodynamics

Differential Dosing Requirements for Apixaban vs. Rivaroxaban Reversal in Elderly Populations

In two Phase II randomized, placebo-controlled, dose-ranging studies in healthy adults aged 50-75 years at steady-state anticoagulation, ciraparantag produced dose-dependent reversal of apixaban and rivaroxaban as measured by WBCT reduction to within 10% above baseline [1]. Sustained reversal of apixaban (10 mg BID for 3.5 days) was achieved with a single 60 mg IV dose of ciraparantag, whereas reversal of rivaroxaban (20 mg QD for 3 days) required 180 mg IV [2].

Apixaban Reversal Rivaroxaban Reversal Geriatric Pharmacology

Broad-Spectrum Binding Profile: Differential Affinity for Heparins vs. Direct FXa Inhibitors

In cell-free binding assays, ciraparantag TFA selectively binds to unfractionated heparin, enoxaparin, and Factor IXa with dissociation constants (Kd) of 28 µM, 17 µM, and 35 µM, respectively [1]. In contrast, ciraparantag exhibits minimal or undetectable binding to edoxaban, rivaroxaban, Factor Xa, Factor IX, thrombin, antithrombin, and fibrinogen, and only weak binding to an enoxaparin-antithrombin complex (Kd = 690 µM) and fondaparinux (Kd = 9,600 µM) .

Binding Affinity Mechanism of Action Drug Selectivity

Unique Pharmacokinetic Profile: Short Plasma Half-Life with Prolonged Pharmacodynamic Effect

Studies in human volunteer subjects receiving 15 to 300 mg of ciraparantag demonstrated dose-proportional pharmacokinetics with maximum serum concentrations (Cmax) achieved within 5 to 9 minutes following IV administration and a plasma half-life (t½) of 12 to 19 minutes [1]. Ciraparantag is hydrolyzed by serum peptidases into two non-active metabolites and is renally excreted [1]. Despite the short plasma half-life, pharmacodynamic reversal of anticoagulation persists for at least 24 hours [2].

Pharmacokinetics Pharmacodynamics Drug Disposition

Consistent Safety Profile Across Multiple Clinical Trials: No Procoagulant Signals

Across Phase I and Phase II clinical trials, ciraparantag TFA has demonstrated a consistent and favorable safety profile [1]. The most common potentially related adverse events were transient mild facial flushing and dysgeusia (altered taste sensation), with no serious treatment-related adverse events reported [2]. Critically, no procoagulant signals have been observed in any clinical trials to date, as assessed by D-dimer, prothrombin fragments 1.2, and tissue factor pathway inhibitor levels [3].

Drug Safety Adverse Events Thrombosis Risk

Intellectual Property Protection: 17 US Patents and 53 International Patents Securing Commercial Exclusivity

Ciraparantag is protected by a robust intellectual property portfolio comprising 17 US patents and 53 international patents, with additional US and WIPO patent applications pending [1]. Patent protection extends to composition of matter, methods of use for anticoagulant reversal, and formulation technologies including controlled-release dosage forms [2].

Intellectual Property Patent Protection Commercial Exclusivity

Recommended Research and Industrial Application Scenarios for Ciraparantag TFA Based on Evidence-Based Differentiation


Emergency Reversal of Factor Xa Inhibitor-Induced Major Bleeding or Urgent Surgery in Patients Taking Apixaban or Rivaroxaban

Based on Phase II clinical evidence demonstrating sustained reversal of steady-state apixaban with 60 mg IV and rivaroxaban with 180 mg IV [1], ciraparantag TFA is optimally positioned for emergency department and perioperative formulary inclusion. Its single-bolus administration and 24-hour sustained reversal effect eliminate the logistical complexity of continuous infusion required by andexanet alfa [2], making it particularly valuable in resource-constrained or high-acuity settings where infusion pump management may be impractical.

Broad-Spectrum Anticoagulant Reversal in Polytrauma or Unknown Anticoagulant Exposure Scenarios

Ciraparantag TFA's demonstrated binding to unfractionated heparin (Kd = 28 µM), enoxaparin (Kd = 17 µM), edoxaban, apixaban, rivaroxaban, and dabigatran [1] supports its utility as a universal reversal agent in trauma settings where the specific anticoagulant may be unknown. Unlike idarucizumab (dabigatran-specific) or andexanet alfa (FXa inhibitor-specific), ciraparantag provides coverage across multiple anticoagulant classes with a single agent [2], reducing the need for diagnostic confirmation prior to reversal intervention.

Reversal of Low-Molecular-Weight Heparin (Enoxaparin) in Patients Requiring Emergent Procedures

Clinical evidence demonstrates that ciraparantag TFA (100-300 mg IV) reverses enoxaparin anticoagulation as measured by WBCT normalization within 10-30 minutes [1]. Protamine sulfate, the current standard for heparin reversal, provides only partial reversal of LMWH (approximately 60% of anti-Xa activity) and carries risk of hypersensitivity reactions. Ciraparantag TFA's complete and sustained reversal of enoxaparin, combined with its favorable safety profile (no procoagulant signals) [2], positions it as a superior alternative for perioperative reversal of LMWH in orthopedic, vascular, and general surgery settings.

Preclinical Research Tool for Anticoagulant Reversal Mechanism Studies and Binding Assay Development

The well-characterized binding profile of ciraparantag TFA (Kd values for UFH = 28 µM, enoxaparin = 17 µM, Factor IXa = 35 µM, with minimal binding to endogenous coagulation factors) [1] makes it an ideal reference compound for developing and validating novel anticoagulant reversal assays. Its availability as a high-purity (≥95%) trifluoroacetate salt from multiple reputable vendors [2] supports reproducibility in academic and industrial research settings investigating non-covalent charge-charge interaction-based reversal mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciraparantag TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.